3-(5-Fluoropyridin-2-yloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

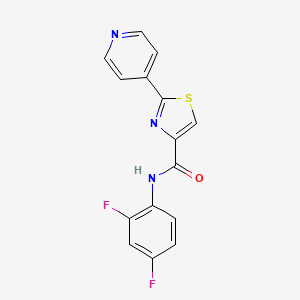

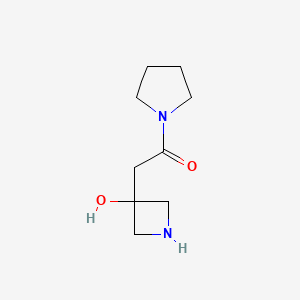

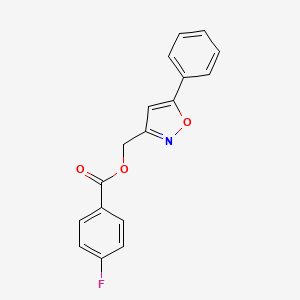

“3-(5-Fluoropyridin-2-yloxy)aniline” is a chemical compound with the molecular formula C11H9FN2O . It is a qualified product offered by various chemical suppliers .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-(5-Fluoropyridin-2-yloxy)aniline”, involves several methods. These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of “3-(5-Fluoropyridin-2-yloxy)aniline” consists of a pyridine ring attached to an aniline group via an oxygen atom . The pyridine ring contains a fluorine atom .Physical And Chemical Properties Analysis

“3-(5-Fluoropyridin-2-yloxy)aniline” has a molecular weight of 204.2 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Molecular Docking and QSAR Studies

A study by Caballero et al. (2011) explored the docking of various aniline derivatives, including those similar to 3-(5-Fluoropyridin-2-yloxy)aniline, with c-Met kinase to understand the inhibitors' orientations and active conformations. This study is significant for designing targeted cancer therapies. They used quantitative structure–activity relationship (QSAR) methods to predict the biological activities of these inhibitors, highlighting the compound's potential in medicinal chemistry (Caballero et al., 2011).

Chemoselective Functionalization

Stroup et al. (2007) described the chemoselective functionalization of compounds closely related to 3-(5-Fluoropyridin-2-yloxy)aniline. This research is crucial for understanding how to selectively modify such compounds to create specific products, which has implications in synthetic chemistry and drug development (Stroup et al., 2007).

Fluorination Studies

Anand and Filler (1976) conducted studies on the fluorination of nitrogen-containing aromatics, including aniline derivatives. This research provides insight into how fluorination affects the properties of such compounds, which is relevant for developing new materials and pharmaceuticals (Anand & Filler, 1976).

Photophysical Properties

Kopchuk et al. (2020) investigated the synthesis and photophysical properties of 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6, which is structurally similar to 3-(5-Fluoropyridin-2-yloxy)aniline. Their work has implications in the development of new fluorescent materials and sensors (Kopchuk et al., 2020).

Synthesis and Reactivity Studies

Research by Vezzu et al. (2010) on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, which share structural similarities with 3-(5-Fluoropyridin-2-yloxy)aniline, provides insights into the synthesis and reactivity of such compounds. This is particularly relevant for the development of novel organic electronic materials (Vezzu et al., 2010).

Safety and Hazards

The safety data sheet for “3-(5-Fluoropyridin-2-yloxy)aniline” indicates that it is a combustible liquid. It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It is also toxic if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-fluoropyridin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXPGGXIADBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoropyridin-2-yloxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)